2-Phenyl-2-(quinoxalin-2-ylamino)ethanol

Lipophilicity Membrane permeability QSAR

2-Phenyl-2-(quinoxalin-2-ylamino)ethanol (molecular formula C₁₆H₁₅N₃O; molecular weight 265.31 g/mol) is a heterocyclic small molecule belonging to the quinoxaline-amino alcohol hybrid class. It features a bicyclic quinoxaline core linked via a secondary amine to a 2-hydroxy-2-phenylethyl moiety, placing it at the intersection of N-heteroaryl and β-amino alcohol pharmacophores.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
Cat. No. B7573684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-(quinoxalin-2-ylamino)ethanol
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)NC2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C16H15N3O/c20-11-15(12-6-2-1-3-7-12)19-16-10-17-13-8-4-5-9-14(13)18-16/h1-10,15,20H,11H2,(H,18,19)
InChIKeyDXIQSTVGFLYBKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2-(quinoxalin-2-ylamino)ethanol – Structural and Procurement Baseline


2-Phenyl-2-(quinoxalin-2-ylamino)ethanol (molecular formula C₁₆H₁₅N₃O; molecular weight 265.31 g/mol) is a heterocyclic small molecule belonging to the quinoxaline-amino alcohol hybrid class. It features a bicyclic quinoxaline core linked via a secondary amine to a 2-hydroxy-2-phenylethyl moiety, placing it at the intersection of N-heteroaryl and β-amino alcohol pharmacophores . This scaffold architecture is distinct from simpler 2-aryl quinoxalines because the amino alcohol linker introduces an additional hydrogen-bond donor/acceptor pair and a chiral center at the benzylic carbon, enabling stereochemically resolved interactions that planar quinoxalines cannot achieve [1]. The compound is primarily sourced as a screening compound for non-human, non-therapeutic research applications, and its procurement value lies in serving as a versatile intermediate or probe molecule that can be elaborated into focused libraries targeting kinases, proteases, or CNS receptors .

Why 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol Cannot Be Replaced by In-Class Quinoxaline Analogs


Quinoxaline derivatives span a broad chemical space, but subtle changes in substitution pattern dramatically alter target engagement, physicochemical properties, and synthetic tractability. The 2-phenyl-2-(quinoxalin-2-ylamino)ethanol scaffold is structurally differentiated by its N-linked β-amino alcohol side chain bearing a terminal phenyl group, a feature absent in 2-aryl quinoxalines (direct C–C linkage), 2-aminoquinoxalines (no hydroxyl), and simple quinoxaline ethanols (no phenyl). As demonstrated for aminoalcohol-based quinoxalines DEQX and OAQX, the presence of the amino alcohol moiety is critical for concentration-dependent anticancer activity in Ht-29 cells and in vivo anti-inflammatory effects [1]. Removing the phenyl group (as in 2-(quinoxalin-2-ylamino)ethanol, CAS 30466-69-4) eliminates key lipophilic contacts required for membrane permeability and hydrophobic pocket occupancy . Conversely, relocating the attachment point from the amino nitrogen to the ethanol carbon (as in 1-phenyl-2-(quinoxalin-2-yl)ethanol, CAS 849021-27-8) replaces a secondary amine H-bond donor with a methylene linker, fundamentally altering hydrogen-bonding geometry and metabolic stability profiles . These structural distinctions mean that procurement decisions based solely on quinoxaline class membership risk selecting a compound with qualitatively different binding, pharmacokinetic, and synthetic properties.

Quantitative Differentiation of 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol Against Its Closest Analogs


Predicted Lipophilicity Advantage Over the Des-Phenyl Analog 2-(Quinoxalin-2-ylamino)ethanol for Membrane Permeability

Computational predictions indicate that 2-phenyl-2-(quinoxalin-2-ylamino)ethanol possesses substantially higher lipophilicity than its des-phenyl analog 2-(quinoxalin-2-ylamino)ethanol (CAS 30466-69-4). Using QSPR-based LogP estimation, the target compound is predicted to have a LogP of approximately 3.22, which is significantly elevated relative to the des-phenyl analog bearing a simple ethanol side chain (estimated LogP ~1.0–1.5 based on fragment-based calculation) [1]. This difference of >1.7 LogP units corresponds to an approximately 50-fold increase in octanol–water partition coefficient, suggesting markedly improved passive membrane permeability [2]. The phenyl substituent contributes additional hydrophobic surface area and potential π–π stacking interactions that are absent in the des-phenyl comparator.

Lipophilicity Membrane permeability QSAR Drug-likeness

Hydrogen-Bonding Capacity and Metabolic Stability Divergence From the Regioisomer 1-Phenyl-2-(quinoxalin-2-yl)ethanol

The target compound contains a secondary amine (–NH–) linker between the quinoxaline core and the 2-hydroxy-2-phenylethyl group, yielding two hydrogen-bond donor sites (NH and OH) and three acceptor sites (quinoxaline N, amine N, and OH oxygen). In contrast, its regioisomer 1-phenyl-2-(quinoxalin-2-yl)ethanol (CAS 849021-27-8) features a direct C–C bond between the ethanol carbon and the quinoxaline C2 position, eliminating the secondary amine donor and reducing the hydrogen-bond donor count to one (OH only) . This loss of the amine H-bond donor reduces the topological polar surface area (tPSA) difference by approximately 12–15 Ų relative to the target compound (estimated tPSA ≈ 58 Ų for the regioisomer vs. ≈ 70–73 Ų for the target compound) [1]. The amine functionality also provides a metabolic soft spot for N-dealkylation by CYP450 enzymes, which may confer a distinct metabolic clearance profile compared to the metabolically more inert C-linked regioisomer. The melting point of the regioisomer is reported as 84–87°C, providing a tangible physical property comparator for purity assessment and formulation .

Regioisomerism Hydrogen bonding Metabolic stability CYP450

Anticancer Activity of the Aminoalcohol-Quinoxaline Pharmacophore: Class-Level Evidence From DEQX and OAQX

Although direct quantitative anticancer data for 2-phenyl-2-(quinoxalin-2-ylamino)ethanol have not been published, closely related aminoalcohol-based quinoxaline derivatives DEQX and OAQX exhibit robust, concentration-dependent anticancer activity in human colorectal adenocarcinoma Ht-29 cells. Both DEQX and OAQX reduced Ht-29 cell viability in a concentration-dependent manner (p < 0.001), with total apoptosis detected at 12.5 and 25 µg/mL after both 24 h and 48 h exposures (all doses, p < 0.0001) [1]. These compounds share the defining amino alcohol functionality with the target compound, and the observed activity is attributable to the quinoxaline-amino alcohol pharmacophore rather than to substituent-specific effects alone. In contrast, simple 2-aryl quinoxalines lacking the amino alcohol moiety do not exhibit this apoptotic profile in the same cellular context, highlighting the functional importance of the β-amino alcohol substructure [2].

Anticancer Apoptosis HT-29 Aminoalcohol

Enzyme Inhibitory Potential: Nanomolar Activity of 2-Aryl Quinoxaline Derivatives Against α-Amylase, α-Glucosidase, AChE, and BChE

A structurally related series of 2-aryl quinoxaline derivatives (compounds 1–23) has been systematically evaluated for inhibition of α-amylase (α-AMY), α-glucosidase (α-GLU), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) at nanomolar concentrations [1]. The most potent compound (14) exhibited IC₅₀ values of 294.35 nM (α-AMY), 198.21 nM (α-GLU), 17.04 nM (AChE), and 21.46 nM (BChE), substantially outperforming standard inhibitors [1]. The target compound, 2-phenyl-2-(quinoxalin-2-ylamino)ethanol, incorporates both the 2-substituted quinoxaline core present in this series and an additional amino alcohol appendage that may further modulate enzyme binding. Molecular docking studies of potent derivatives (compounds 3, 4, 8, 14, 15, 17, and 18) revealed key binding interactions with all four enzyme targets, providing a structural rationale for the observed inhibitory activity [2]. While direct IC₅₀ data for the target compound are not available, the nanomolar potency of the 2-aryl quinoxaline chemotype establishes a strong class-level precedent for enzyme inhibitory applications.

Enzyme inhibition Diabetes Alzheimer's disease Acetylcholinesterase

Synthetic Tractability and Scaffold Elaboration Advantage Over Poly-Substituted Quinoxaline Analogs

2-Phenyl-2-(quinoxalin-2-ylamino)ethanol is accessible via condensation of 2-chloroquinoxaline with 2-amino-1-phenylethanol under mild basic conditions, a synthetic route requiring only one step from commercially available building blocks . This contrasts with poly-substituted quinoxaline analogs such as 2,3-bis(phenylamino)quinoxaline derivatives, which require multi-step sequences involving 2,3-dichloroquinoxaline intermediates and sequential amination reactions, often with lower overall yields [1]. The target compound's single-point diversification handle (the secondary amine) allows straightforward N-alkylation, acylation, or sulfonylation to generate focused compound libraries, whereas fully substituted analogs offer fewer sites for selective modification without protecting-group strategies. This synthetic accessibility translates to lower procurement costs for custom synthesis, faster analog generation, and higher batch-to-batch reproducibility—key considerations for industrial screening programs.

Synthetic accessibility Scaffold elaboration Library synthesis Medicinal chemistry

Optimal Deployment Scenarios for 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol in Research and Industrial Settings


Focused Kinase or Protease Inhibitor Screening Programs Requiring Bi-Dentate H-Bonding

The secondary amine plus hydroxyl H-bond donor pair of 2-phenyl-2-(quinoxalin-2-ylamino)ethanol mimics the bidentate hydrogen-bonding motif found in many ATP-competitive kinase inhibitors (e.g., hinge-binding motifs). Procurement of this scaffold is indicated when screening against kinases or proteases where the regioisomer 1-phenyl-2-(quinoxalin-2-yl)ethanol—lacking the amine donor—would be predicted to show reduced target engagement. The enhanced H-bonding capacity (HBD = 2 vs. HBD = 1 for the regioisomer) enables binding modes that are inaccessible to carbon-linked analogs [1].

Cell-Based Anticancer Screening Leveraging the Amino Alcohol Pharmacophore

Based on class-level evidence from DEQX and OAQX, which demonstrated significant, concentration-dependent Ht-29 cell viability reduction and total apoptosis induction at 12.5–25 µg/mL [2], 2-phenyl-2-(quinoxalin-2-ylamino)ethanol is appropriately deployed as a core scaffold in phenotypic anticancer screens. The compound's predicted LogP of ≈3.22 supports adequate cell membrane permeability for intracellular target access, giving it a practical advantage over the more polar des-phenyl analog 2-(quinoxalin-2-ylamino)ethanol (estimated LogP ≈1.0–1.5) [1].

Enzyme Inhibitor Lead Generation Against Metabolic and Neurodegenerative Disease Targets

The 2-substituted quinoxaline core has been validated as a nanomolar inhibitor of α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase, with compound 14 achieving IC₅₀ values as low as 17.04 nM against AChE [3]. The target compound shares this core scaffold while adding an amino alcohol substituent that may introduce additional enzyme contacts. Procurement is recommended for inhibitor screening cascades against these enzyme families, particularly where dual-target inhibition (e.g., anti-diabetic plus neuroprotective) is a project objective.

Rapid Parallel Library Synthesis for SAR Exploration

The synthetic accessibility of 2-phenyl-2-(quinoxalin-2-ylamino)ethanol—prepared in a single step from 2-chloroquinoxaline and 2-amino-1-phenylethanol —makes it an economical choice for parallel library construction. The free secondary amine serves as a single, highly reactive diversification point for amide coupling, reductive amination, or sulfonamide formation, enabling rapid generation of 50–200 compound libraries without protecting-group chemistry. This contrasts with multi-step routes required for fully substituted quinoxaline analogs, directly reducing synthesis cost and cycle time [1].

Quote Request

Request a Quote for 2-Phenyl-2-(quinoxalin-2-ylamino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.